molecular formula C13H11FO3 B6379579 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% CAS No. 1261896-79-0

5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6379579
CAS RN: 1261896-79-0
M. Wt: 234.22 g/mol
InChI Key: PRZQPMJPZAONPP-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol (5F2H) is a phenolic compound that has recently been gaining attention in the scientific research community due to its potential applications in a variety of fields. 5F2H is a colorless, crystalline solid that is soluble in water and organic solvents. It is also known by its chemical name 5-fluoro-2-hydroxybenzyl alcohol, and its molecular formula is C7H8FNO2. This compound has been used in a variety of applications, including synthesis of organic compounds, drug development, and biochemical studies.

Scientific Research Applications

5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of monoamine oxidase (MAO) and as an anti-inflammatory agent. Additionally, 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of various drugs. Furthermore, 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% has been used in studies of the metabolism of drugs, as well as in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% is still being studied, but it is thought to act as an inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% may be able to increase the levels of these neurotransmitters in the brain, potentially leading to improved mood and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% are still being studied, but research suggests that it may have a variety of beneficial effects. Preliminary studies have shown that 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% may have anti-inflammatory and antioxidant properties, as well as the ability to protect cells from oxidative damage. Additionally, 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% has been shown to reduce the levels of certain cytokines, which are molecules involved in the immune response.

Advantages and Limitations for Lab Experiments

The use of 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages. It is a relatively safe and cost-effective method of synthesis, and it is also easy to obtain and store. Additionally, 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% is soluble in a variety of solvents, making it easy to use in a variety of experiments. The main limitation of 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% is that its mechanism of action is still being studied, making it difficult to predict the effects of the compound in certain situations.

Future Directions

The potential applications of 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% are still being explored, but there are a number of potential future directions for research. One potential direction is to further investigate the effects of 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% on the immune system. Additionally, further studies could be conducted to better understand the mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% and to develop new therapeutic applications for the compound. Finally, 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% could be used in the development of new drugs, as well as in the study of the metabolism of existing drugs.

Synthesis Methods

The synthesis of 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% is relatively straightforward. It can be synthesized by the reaction of 5-fluoro-2-hydroxybenzaldehyde and methanol in the presence of sodium hydroxide. This reaction produces 5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol, 95% in high yields and is generally considered to be a safe and cost-effective method of synthesis. Additionally, the reaction can be performed in a variety of solvents, such as ethanol, methanol, or acetic acid.

properties

IUPAC Name

5-(5-fluoro-2-hydroxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3/c1-17-13-5-2-8(6-12(13)16)10-7-9(14)3-4-11(10)15/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZQPMJPZAONPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685505
Record name 5-Fluoro-4'-methoxy[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Fluoro-2-hydroxyphenyl)-2-methoxyphenol

CAS RN

1261896-79-0
Record name 5-Fluoro-4'-methoxy[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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